molecular formula C22H43O3- B1260065 2-Hydroxybehenate

2-Hydroxybehenate

Cat. No.: B1260065
M. Wt: 355.6 g/mol
InChI Key: RPGJJWLCCOPDAZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxybehenate is a 2-hydroxy fatty acid anion that is the conjugate base of 2-hydroxybehenic acid, obtained by deprotonation of the carboxy group;  major species at pH 7.3. It is a long-chain fatty acid anion and a 2-hydroxy fatty acid anion 22:0. It derives from a behenate. It is a conjugate base of a 2-hydroxybehenic acid.

Scientific Research Applications

1. Analytical Techniques in Plasma Analysis

Seo et al. (2015) developed an efficient method for analyzing seven 2-hydroxy fatty acids (2-HFAs), including 2-hydroxybehenate, in plasma. The method used gas chromatography-mass spectrometry and achieved high accuracy and precision, demonstrating its usefulness for analyzing 2-HFAs in plasma samples (Seo et al., 2015).

2. Orthopedic Implant Coatings

Wu et al. (2008) explored the use of novel sphene (CaTiSiO5) ceramics as coatings for titanium alloys (Ti-6Al-4V) used in orthopedic implants. Their study did not specifically mention this compound, but it provided insights into advancements in coating materials for orthopedic applications, highlighting the potential relevance of various chemical compounds in this field (Wu et al., 2008).

3. Catalysis and Reaction Kinetics

Barrett et al. (2009) investigated the use of heavier group 2 metals for the intermolecular hydroamination of ethene, offering insights into the catalysis efficiency dependent on the metal-substituent bonds. While this compound was not directly studied, the research contributes to understanding reaction mechanisms in catalysis, which could be relevant to the broader study of this compound (Barrett et al., 2009).

Properties

IUPAC Name

2-hydroxydocosanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(23)22(24)25/h21,23H,2-20H2,1H3,(H,24,25)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGJJWLCCOPDAZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCC(C(=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H43O3-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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